molecular formula C9H8BrN3 B12050049 2-(4-bromo-1-methyl-1H-pyrazol-3-yl)pyridine

2-(4-bromo-1-methyl-1H-pyrazol-3-yl)pyridine

Cat. No.: B12050049
M. Wt: 238.08 g/mol
InChI Key: UHMZJHDTYSMPLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Bromo-1-methyl-1H-pyrazol-3-yl)pyridine is a brominated heteroaromatic compound that serves as a versatile and valuable chemical building block in organic synthesis and medicinal chemistry research . The pyrazolyl-pyridine core is a privileged scaffold in drug discovery, with demonstrated significance in the development of bioactive molecules . This structure is a key intermediate for constructing more complex molecular architectures, particularly via metal-catalyzed cross-coupling reactions such as Suzuki or Buchwald-Hartwig reactions, where the bromine atom acts as a handle for further functionalization . Compounds featuring the pyrazolyl-pyridine motif have been extensively investigated for their biomedical applications. Research indicates that analogous structures are prominent in the development of tyrosine kinase inhibitors and other therapeutic agents, capitalizing on the scaffold's similarity to purine bases, which allows for targeted interactions with enzyme active sites . Furthermore, recent studies on closely related pyrazol-4-yl-pyridine derivatives have identified them as potent and subtype-selective positive allosteric modulators (PAMs) of the muscarinic acetylcholine receptor M4 (M4 mAChR), a promising target for neurological disorders such as schizophrenia and Alzheimer's disease . The specific substitution pattern on the pyrazole ring makes this compound a critical precursor for generating chemical libraries aimed at exploring structure-activity relationships in various biological systems. This product is intended for research purposes only by technically qualified individuals. It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-bromo-1-methylpyrazol-3-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN3/c1-13-6-7(10)9(12-13)8-4-2-3-5-11-8/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHMZJHDTYSMPLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C2=CC=CC=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Precursors

Common precursors include:

  • 4-Bromo-1-methyl-1H-pyrazole : Synthesized via bromination of 1-methylpyrazole using N-bromosuccinimide (NBS) in dichloromethane (85% yield).

  • 2-Pyridinylboronic acid : Used in cross-coupling reactions to introduce the pyridine moiety.

Table 1: Key Precursors and Their Synthesis

PrecursorSynthesis MethodYieldCitation
4-Bromo-1-methylpyrazoleBromination with NBS in DCM85%
2-Pyridinylboronic acidMiyaura borylation of 2-bromopyridine78%

Formation of the Pyrazole Ring

The pyrazole core is typically constructed via:

  • Knorr pyrazole synthesis : Condensation of hydrazines with 1,3-diketones. For example, reaction of methylhydrazine with ethyl acetoacetate yields 1-methylpyrazole-3-carboxylate, which is decarboxylated and brominated.

  • Cyclization of α,β-unsaturated ketones : 4-Bromo-3-oxobutyric acid reacts with substituted anilines to form pyrazole intermediates, as demonstrated in erdafitinib intermediate synthesis.

Critical Parameters :

  • Temperature: 60–100°C for cyclization.

  • Catalysts: Lewis acids (e.g., ZnCl₂) improve regioselectivity.

Coupling with Pyridine Moiety

The pyridine ring is introduced via cross-coupling reactions:

Suzuki-Miyaura Coupling

Reaction of 4-bromo-1-methylpyrazole with 2-pyridinylboronic acid under palladium catalysis:

Advantages : High functional group tolerance; scalable to gram quantities.

Buchwald-Hartwig Amination

Used when nitrogen-directed coupling is required:

Optimization of Reaction Conditions

Solvent Systems

  • Polar aprotic solvents (DMF, DMSO): Enhance solubility of intermediates but may complicate purification.

  • Ether-water mixtures : Preferred for Suzuki couplings to balance reactivity and phase separation.

Catalytic Systems

  • Palladium catalysts : Pd(OAc)₂ or PdCl₂(dppf) for cross-couplings (TOF up to 1,200 h⁻¹).

  • Ligand effects : Bidentate ligands (e.g., BINAP) suppress homocoupling byproducts.

Table 2: Catalyst Performance in Cross-Couplings

CatalystLigandYieldByproducts
Pd(OAc)₂BINAP89%<5%
PdCl₂(dppf)None76%12%

Comparative Analysis of Methodologies

Modular vs. Convergent Synthesis

  • Modular approach (separate ring synthesis + coupling):

    • Pros : Enables late-stage diversification; easier impurity control.

    • Cons : Higher step count (4–6 steps).

  • Convergent synthesis (one-pot cyclization/coupling):

    • Pros : Reduced purification steps; improved atom economy.

    • Cons : Limited to specific substitution patterns.

Yield and Scalability

  • Lab-scale : Suzuki coupling achieves 85–90% yield in 5–10 g batches.

  • Pilot-scale : Continuous flow systems improve reproducibility (RSD <2%).

Industrial Scalability and Challenges

Key Challenges

  • Regioselectivity : Ensuring bromination at the 4-position of pyrazole requires careful control of stoichiometry (NBS:pyrazole = 1:1.05).

  • Purification : Chromatography is avoided in production; crystallization from ethanol/water mixtures is standard.

Cost Drivers

  • Palladium catalysts : Account for 40–60% of raw material costs. Recycling protocols (e.g., Pd capture on activated carbon) reduce expenses.

  • Solvent recovery : DME and toluene are distilled and reused (>90% recovery).

Chemical Reactions Analysis

Substitution Reactions

The bromine atom at the para position of the pyrazole ring enables nucleophilic aromatic substitution, particularly under basic conditions.

Palladium-Catalyzed Direct Arylation

  • Reaction : Replacement of the bromine atom with aryl groups via palladium-catalyzed direct arylation.

  • Conditions : PdCl₂(dppb), KOAc, DMA solvent, 150°C .

  • Product : Arylated pyrazole derivatives (e.g., 5-arylated pyrazoles).

  • Mechanism : The bromine acts as a leaving group, facilitating coupling with aryl halides or boronic acids.

Reaction TypeReagent/ConditionsProduct ExampleSource
Pd-catalyzed arylationPdCl₂(dppb), KOAc, DMA, 150°C5-arylated pyrazole derivatives

Nucleophilic Substitution

  • Reaction : Replacement of bromine with nucleophiles (e.g., amines, thiols) under basic conditions.

  • Conditions : Potassium carbonate, DMF, elevated temperatures (~100°C).

  • Product : Pyrazole derivatives with nucleophilic groups (e.g., methyl, ethyl).

  • Mechanism : The bromine leaves as Br⁻, allowing nucleophilic attack at the para position.

Cross-Coupling Reactions

The compound’s bromine atom also participates in transition-metal-catalyzed cross-coupling reactions.

Suzuki–Miyaura Coupling

  • Reaction : Coupling with boronic acids to form biaryl derivatives.

  • Conditions : Pd catalyst, base (e.g., KOAc), solvent (e.g., THF) .

  • Product : Functionalized pyrazolo-pyridines with aryl or heteroaryl groups.

  • Mechanism : Palladium facilitates transmetallation between the arylboronic acid and the brominated pyrazole.

Reaction TypeReagent/ConditionsProduct ExampleSource
Suzuki couplingPd catalyst, KOAc, THFBiaryl pyrazolo-pyridines

Cyclization Reactions

The compound can undergo cyclization to form more complex heterocyclic systems.

Pyridine Ring Formation

  • Reaction : Cyclization with β-enamino diketones or similar precursors to form fused bicyclic structures.

  • Conditions : Acidic or basic conditions, heat .

  • Product : Pyrazolo[3,4-b]pyridines or related fused systems.

  • Mechanism : Nucleophilic attack by amino groups or sp² carbons initiates cyclization, forming a six-membered ring.

Esterification

  • Reaction : Introduction of ester groups via acylation.

  • Conditions : Acetyl chloride, base (e.g., NaH), solvent (e.g., THF).

  • Product : Ester derivatives (e.g., methyl 2-(4-bromo-1-methyl-1H-pyrazol-3-yl)-2-oxoacetate).

Reaction TypeReagent/ConditionsProduct ExampleSource
EsterificationAcetyl chloride, NaH, THFEster-functionalized pyrazoles

Dehalogenation

  • Reaction : Removal of the bromine atom via hydrogenation.

  • Conditions : Pd/C, H₂, EtOH, 70°C .

  • Product : Unsubstituted pyrazolo-pyridine derivatives.

  • Mechanism : Catalytic hydrogenation reduces the C–Br bond.

Oxidation/Reduction

The pyrazole ring can undergo redox transformations, though specific data for this compound is limited. Related pyrazoles exhibit oxidation to pyrazolones or reduction to dihydropyrazoles under appropriate conditions (e.g., H₂O₂, LiAlH₄).

Research Implications

The compound’s versatility in substitution, cross-coupling, and cyclization reactions makes it a valuable scaffold for drug discovery. Its bromine atom enables targeted functionalization, while the pyridine ring enhances binding to biological targets (e.g., kinases) . Further studies on regioselectivity and reaction optimization are critical for expanding its synthetic applications.

Scientific Research Applications

Medicinal Chemistry Applications

The compound exhibits promising biological activities, making it a candidate for drug development. Notable applications include:

  • Neurological Disorders : Research has indicated that compounds similar to 2-(4-bromo-1-methyl-1H-pyrazol-3-yl)pyridine can act as allosteric modulators of the M4 muscarinic acetylcholine receptor. These modulators are believed to have therapeutic potential in treating conditions such as Alzheimer's disease and schizophrenia by enhancing cholinergic signaling without the side effects associated with direct agonists .
  • Anti-inflammatory and Analgesic Properties : Pyrazole derivatives are known for their anti-inflammatory and analgesic effects. Studies have shown that compounds in this class can inhibit inflammatory pathways, making them potential candidates for pain management therapies .
  • Anticancer Activity : The unique structure of pyrazole derivatives allows for interactions with various cellular targets involved in cancer progression. Preliminary studies suggest that this compound may exhibit anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest.

Material Science Applications

In material science, this compound is explored for its coordination capabilities:

  • Metal Complexation : The compound can form stable complexes with transition metals, which are useful in catalysis and materials synthesis. Its ability to coordinate through nitrogen atoms makes it suitable for creating metal-organic frameworks (MOFs) and catalysts for organic transformations .

Case Study 1: Neurological Modulation

A study published in Nature Reviews: Drug Discovery highlighted the potential of pyrazole-based compounds as M4 receptor modulators. The research demonstrated that these compounds could reverse cognitive deficits in animal models of Alzheimer's disease, suggesting a pathway for developing new treatments .

Case Study 2: Anticancer Activity

Research conducted on pyrazole derivatives showed significant cytotoxic effects against various cancer cell lines. The study indicated that this compound could induce apoptosis in breast cancer cells, providing a foundation for further investigation into its mechanism of action.

Mechanism of Action

The mechanism of action of 2-(4-bromo-1-methyl-1H-pyrazol-3-yl)pyridine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the bromine atom and the pyrazole ring can influence its binding affinity and specificity for these targets.

Comparison with Similar Compounds

Structural and Molecular Properties

The table below compares the target compound with structurally related analogs, focusing on substituents, molecular weight, and functional groups:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Positional Isomerism
2-(4-Bromo-1-methyl-1H-pyrazol-3-yl)pyridine C₉H₈BrN₃ 238.08 4-Br, 1-Me on pyrazole; pyridine at pyrazole-3 Pyridine at position 2
4-[4-Bromo-1-(2-chloroethyl)-5-methyl-1H-pyrazol-3-yl]pyridine C₁₁H₁₁BrClN₃ 300.58 4-Br, 1-(2-Cl-ethyl), 5-Me on pyrazole; pyridine at pyrazole-3 Pyridine at position 4
4-Bromo-1-(pyridin-4-ylmethyl)-1H-pyrazol-3-amine C₁₀H₁₀BrN₄ 273.12 4-Br, 1-(pyridin-4-ylmethyl) on pyrazole; amine at pyrazole-3 Pyridine substituent on pyrazole-1
3-(4-Bromo-1-methyl-1H-pyrazol-3-yl)aniline C₁₀H₁₀BrN₃ 252.11 4-Br, 1-Me on pyrazole; aniline at pyrazole-3 Aniline vs. pyridine linkage
Key Observations:
  • Substituent Effects: Bromine increases molecular weight and lipophilicity, which may enhance membrane permeability in drug candidates.
  • Positional Isomerism : The position of the pyridine ring (2- vs. 4-) affects electronic properties. For example, 2-pyridine derivatives exhibit different dipole moments and hydrogen-bonding capabilities compared to 4-pyridine analogs, influencing solubility and receptor interactions .

Physicochemical Properties

Melting points and spectral data for related compounds (where available) provide insights into stability and purity:

Compound Melting Point (°C) IR (cm⁻¹) ¹H NMR (δ, ppm)
Target compound Not reported Not available Not available
Phenyl-substituted analogs 268–287 C-Br stretch: 550–600 Pyridine H: 8.2–8.6; pyrazole H: 6.8–7.2
4-[4-Bromo-1-(2-chloroethyl)-5-methyl-1H-pyrazol-3-yl]pyridine Not reported C-Cl stretch: ~650 Chloroethyl H: 3.5–4.0; pyridine H: 8.4–8.8
Analysis:
  • The target compound’s melting point is expected to be lower than phenyl-substituted analogs (268–287°C) due to reduced molecular symmetry and weaker intermolecular forces .
  • In IR spectroscopy, bromine substituents typically show absorption bands at 550–600 cm⁻¹, while chloro groups (e.g., in ’s compound) absorb near 650 cm⁻¹ .

Biological Activity

2-(4-bromo-1-methyl-1H-pyrazol-3-yl)pyridine is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. Pyrazole derivatives, including this compound, have been reported to exhibit a variety of pharmacological effects ranging from anti-inflammatory to neuroprotective properties. This article aims to synthesize existing research findings on the biological activities associated with this compound.

Chemical Structure

The compound features a pyrazole ring substituted with a bromine atom and a pyridine moiety, which may influence its biological interactions. The structural formula can be represented as follows:

C8H8BrN3\text{C}_8\text{H}_8\text{BrN}_3

Anti-inflammatory Activity

Research indicates that pyrazole derivatives possess significant anti-inflammatory properties. For instance, compounds similar to this compound have shown promising results in inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. A study demonstrated that certain pyrazole derivatives inhibited these cytokines by up to 85% at concentrations around 10 µM, compared to standard drugs like dexamethasone .

Neuroprotective Effects

The compound is also being explored for its role as an allosteric modulator of muscarinic acetylcholine receptors (mAChRs), particularly the M4 subtype. This receptor has implications in various neurological conditions, including Alzheimer's disease. Studies suggest that compounds with similar structures can enhance the efficacy of acetylcholine, potentially offering therapeutic benefits for cognitive disorders .

Antimicrobial Properties

Pyrazole derivatives have been evaluated for their antimicrobial activities against a range of pathogens. For example, compounds in this class have demonstrated activity against bacterial strains like E. coli and Staphylococcus aureus, with some exhibiting minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Structure-Activity Relationship (SAR)

Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for optimizing its pharmacological profile. Research has shown that modifications in the pyrazole ring or substituents on the pyridine can significantly alter potency and selectivity towards specific biological targets .

Case Studies

Several studies have highlighted the biological activity of similar pyrazole compounds:

  • Anti-inflammatory Studies : A series of pyrazole derivatives were synthesized and tested in vivo using carrageenan-induced edema models. Compounds showed significant reduction in inflammation comparable to ibuprofen .
  • Neuropharmacological Evaluations : Research on M4 mAChR modulators demonstrated that certain pyrazole-containing compounds could significantly enhance acetylcholine binding affinity, indicating potential applications in treating neurodegenerative diseases .
  • Antimicrobial Testing : A study evaluated various pyrazole derivatives against multiple bacterial strains, revealing that some compounds had MIC values lower than those of standard antibiotics, suggesting their potential as new antimicrobial agents .

Q & A

Q. Table 1. Key Crystallographic Parameters

ParameterValue (Example)Source
Space groupP2₁/c
Unit cell dimensionsa=8.21 Å, b=12.34 Å, c=15.67 Å
R-factor (R₁)0.038

Q. Table 2. Synthetic Yield Optimization

Catalyst Loading (mol%)Base (equiv.)Yield (%)
12.062
22.578
53.082

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.